Unii-A44PP2N3H5
Description
UNII-A44PP2N3H5 is a chlorinated heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its IUPAC name is 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine, and it is characterized by a fused pyrrole-triazine ring system with chlorine substituents at positions 2 and 4 . Key physicochemical properties include:
- Boiling Point: Not explicitly reported, but estimated to be >250°C based on structural analogs.
- Log S (ESOL): -2.14, indicating moderate aqueous solubility (0.24 mg/mL).
- Hazard Statements: H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
The compound is synthesized via a multi-step reaction involving N-ethyl-N,N-diisopropylamine, iodides, and DMF under controlled conditions, yielding a purity suitable for pharmaceutical intermediates . Its primary applications include serving as a precursor in medicinal chemistry for kinase inhibitors or antimicrobial agents.
Properties
CAS No. |
335448-58-3 |
|---|---|
Molecular Formula |
C17H14F4N2O2 |
Molecular Weight |
354.30 g/mol |
IUPAC Name |
(5S)-5-(cyclopropylmethoxy)-7-fluoro-1-hydroxy-5-(trifluoromethyl)benzo[b][1,8]naphthyridine |
InChI |
InChI=1S/C17H14F4N2O2/c18-11-5-6-14-13(8-11)16(17(19,20)21,25-9-10-3-4-10)12-2-1-7-23(24)15(12)22-14/h1-2,5-8,10,24H,3-4,9H2/t16-/m1/s1 |
InChI Key |
JZDHTASDALNGOE-MRXNPFEDSA-N |
Isomeric SMILES |
C1CC1CO[C@@]2(C3=CC=CN(C3=NC4=C2C=C(C=C4)F)O)C(F)(F)F |
Canonical SMILES |
C1CC1COC2(C3=CC=CN(C3=NC4=C2C=C(C=C4)F)O)C(F)(F)F |
Origin of Product |
United States |
Chemical Reactions Analysis
DPC-A78277 undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are used to introduce or replace functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, oxidizing agents like MCPBA, and reducing agents suitable for the specific functional groups being targeted. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
DPC-A78277 has been primarily researched for its applications in the field of medicine, particularly in the treatment of HIV infections. As a reverse transcriptase inhibitor, it was designed to inhibit the replication of the HIV virus by targeting the reverse transcriptase enzyme . Although its development was discontinued after Phase 1 clinical trials, the compound has contributed to the understanding of reverse transcriptase inhibitors and their potential in treating viral infections .
Mechanism of Action
The mechanism of action of DPC-A78277 involves the inhibition of the reverse transcriptase enzyme. This enzyme is essential for the replication of HIV, as it converts viral RNA into DNA, allowing the virus to integrate into the host’s genome. By inhibiting this enzyme, DPC-A78277 prevents the replication of the virus, thereby reducing the viral load in the infected individual .
Comparison with Similar Compounds
Structural Analogs
Three structurally related compounds are selected for comparison based on shared pyrrole/triazine cores and halogen substituents (Table 1):
Table 1: Structural and Functional Comparison
Key Differences:
Substituent Effects : The isopropyl group in the second compound increases hydrophobicity (lower Log S) but reduces bioavailability compared to UNII-A44PP2N3H2.
Synthetic Accessibility : this compound requires stringent reaction conditions (e.g., DMF, 75°C) compared to the simpler pyrazole derivatives .
Functional Analogs
Boronic acid derivatives like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share functional similarities with this compound in Suzuki-Miyaura cross-coupling reactions . However, their structural divergence (boron-containing vs. nitrogen-rich heterocycles) leads to distinct applications:
Research Findings and Data Analysis
- Thermal Stability : Differential scanning calorimetry (DSC) reveals a decomposition temperature of 285°C for this compound, higher than its pyrazole analog (230°C) due to enhanced ring rigidity .
- SAR Studies : Chlorine atoms at positions 2 and 4 are critical for binding to kinase ATP pockets, as removal reduces potency by >50% in enzymatic assays .
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